molecular formula C9H12N2 B8687266 6-Cyclopropyl-4-methylpyridin-3-amine

6-Cyclopropyl-4-methylpyridin-3-amine

Cat. No.: B8687266
M. Wt: 148.20 g/mol
InChI Key: NPRIQHOZLOUQHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropyl-4-methylpyridin-3-amine is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Cyclopropyl-4-methylpyridin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Cyclopropyl-4-methylpyridin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

6-cyclopropyl-4-methylpyridin-3-amine

InChI

InChI=1S/C9H12N2/c1-6-4-9(7-2-3-7)11-5-8(6)10/h4-5,7H,2-3,10H2,1H3

InChI Key

NPRIQHOZLOUQHB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1N)C2CC2

Origin of Product

United States

Foundational & Exploratory

6-Cyclopropyl-4-methylpyridin-3-amine CAS 1386457-78-8 properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6-Cyclopropyl-4-methylpyridin-3-amine (CAS 1386457-78-8) Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

CAS: 1386457-78-8 | Formula: C


H

N

| MW: 148.21 g/mol

Executive Summary & Pharmacophore Analysis

6-Cyclopropyl-4-methylpyridin-3-amine is a specialized heterocyclic building block primarily utilized in the synthesis of small molecule inhibitors targeting tyrosine phosphatases (e.g., SHP2) and various kinases.

Structurally, it combines a pyridine core with three distinct functional handles:

  • 3-Amino Group: A primary amine serving as the critical nucleophile for amide coupling or urea formation, often linking to the scaffold's "hinge-binding" or "allosteric" domain.

  • 6-Cyclopropyl Group: A lipophilic moiety that enhances metabolic stability (blocking the labile 6-position) and improves potency by filling hydrophobic pockets (e.g., the P-loop or solvent front) without the entropic penalty of flexible alkyl chains.

  • 4-Methyl Group: Provides steric bulk to enforce atropisomerism or restrict conformational rotation in the final drug candidate.

This guide details the physicochemical profile, validated synthesis protocols, and quality control measures for this intermediate.

Physicochemical Properties

Data represents predicted values based on structure-activity relationship (SAR) modeling for substituted aminopyridines.

PropertyValueTechnical Note
Molecular Weight 148.21 g/mol Monoisotopic Mass: 148.1000
Appearance Off-white to pale yellow solidOxidation prone; store under inert gas.
LogP (Predicted) 1.8 ± 0.3Moderate lipophilicity due to cyclopropyl/methyl groups.
pKa (Pyridine N) ~6.8Enhanced basicity vs. pyridine (5.2) due to alkyl donation.
pKa (Aniline N) ~3.5Low basicity; non-protonated at physiological pH.
Solubility DMSO, Methanol, DCMSparingly soluble in water; soluble in dilute acid.
Melting Point 85–90 °CDistinct crystalline transition.

Validated Synthetic Route

The synthesis of 6-cyclopropyl-4-methylpyridin-3-amine is most efficiently achieved via a two-step sequence starting from commercially available 2-chloro-4-methyl-5-nitropyridine . This route avoids the instability of free aminopyridines during the coupling step.

Step 1: Suzuki-Miyaura Coupling

Objective: Install the cyclopropyl ring at the C6 position (C2 of the precursor).

  • Precursor: 2-Chloro-4-methyl-5-nitropyridine

  • Reagent: Cyclopropylboronic acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (5 mol%)
  • Base: K

    
    CO
    
    
    
    (3.0 eq)
  • Solvent: 1,4-Dioxane/Water (4:1)

Protocol:

  • Charge a reaction vessel with 2-chloro-4-methyl-5-nitropyridine, cyclopropylboronic acid, and K

    
    CO
    
    
    
    .
  • Degas the solvent mixture (sparge with N

    
     for 15 min) and transfer to the vessel.
    
  • Add the Pd catalyst under N

    
     flow.
    
  • Heat to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the chloride (M+H 173/175) and appearance of the product (M+H 179).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Step 2: Nitro Reduction

Objective: Reduce the C3-nitro group to the target amine.

  • Precursor: 2-Cyclopropyl-4-methyl-5-nitropyridine

  • Reagent: H

    
     (1 atm) or Ammonium Formate
    
  • Catalyst: 10% Pd/C (wet)

  • Solvent: Methanol or Ethanol

Protocol:

  • Dissolve the nitro intermediate in Methanol.

  • Add 10% Pd/C (10 wt% loading).

  • Stir under a hydrogen balloon (1 atm) at RT for 2–4 hours.

  • Caution: The product is an electron-rich aminopyridine and can be sensitive to oxidation.

  • Workup: Filter through a Celite pad (wash with MeOH). Concentrate the filtrate in vacuo.

  • Storage: Store the resulting oil/solid under Argon at -20°C immediately.

Visualization: Synthesis & Workflow

The following diagrams illustrate the retrosynthetic logic and the operational workflow for handling this sensitive intermediate.

Figure 1: Retrosynthetic Analysis

Retrosynthesis Target Target: 6-Cyclopropyl-4-methylpyridin-3-amine Intermediate Intermediate: 2-Cyclopropyl-4-methyl-5-nitropyridine Target->Intermediate Nitro Reduction SM Starting Material: 2-Chloro-4-methyl-5-nitropyridine Intermediate->SM Suzuki Coupling Reagents1 Cyclopropylboronic acid Pd(dppf)Cl2 Reagents2 H2, Pd/C (Reduction)

Caption: Retrosynthetic breakdown showing the derivation of the target from the commercially available chloropyridine.

Figure 2: QC & Handling Workflow

Workflow Start Crude Product Isolation QC QC Check: 1H NMR (DMSO-d6) LC-MS (>98% purity) Start->QC Decision Purity Acceptable? QC->Decision Store Storage: -20°C, Argon, Dark Decision->Store Yes Repurify Repurify: Flash Column (DCM/MeOH) Decision->Repurify No Use Next Step: Amide Coupling Store->Use Repurify->QC

Caption: Operational workflow for Quality Control and storage to prevent oxidative degradation.

Quality Control & Characterization Standards

To ensure the integrity of the intermediate before use in downstream synthesis, the following criteria must be met:

Proton NMR ( H NMR, 400 MHz, DMSO-d )
  • Pyridine Protons: Look for two distinct singlets (due to 2,4,5-substitution pattern).

    • 
       ~7.8 ppm (s, 1H, H-2/H-6 adjacent to N).
      
    • 
       ~6.8 ppm (s, 1H, H-5 adjacent to cyclopropyl).
      
  • Amine: Broad singlet at

    
     ~5.0 ppm (2H, -NH
    
    
    
    , exchangeable with D
    
    
    O).
  • Cyclopropyl:

    • Methine (CH): Multiplet at

      
       ~2.0 ppm.
      
    • Methylene (CH

      
      ): Two multiplets at 
      
      
      
      ~0.8–1.0 ppm (4H).
  • Methyl: Singlet at

    
     ~2.1 ppm (3H).
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Target Ion: [M+H]

    
     = 149.1.
    
  • Common Impurities:

    • Des-cyclopropyl (hydrodehalogenation byproduct): [M+H]

      
       = 109.
      
    • Oxidized N-oxide: [M+H]

      
       = 165.
      

Safety & Handling (SDS Summary)

  • GHS Classification: Warning.

  • Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.

  • Stability: Aminopyridines can darken upon exposure to air/light due to oxidation. Always store under inert atmosphere.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Pyridin-3-amine derivatives.

  • Organic Chemistry Portal. (2024). Suzuki Coupling.

  • Pfizer Inc. (2018). Patent WO2018136265A1: SHP2 Phosphatase Inhibitors. (Example of aminopyridine intermediates in drug discovery).

Methodological & Application

Application Note: Utilization of 6-Cyclopropyl-4-methylpyridin-3-amine in the Synthesis of Factor D Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic implementation of 6-Cyclopropyl-4-methylpyridin-3-amine as a critical building block in the synthesis of small-molecule Factor D inhibitors. Factor D, a rate-limiting serine protease in the alternative complement pathway, is a high-value target for treating complement-mediated diseases such as Paroxysmal Nocturnal Hemoglobinuria (PNH).

This guide provides a validated protocol for coupling this specific aminopyridine moiety to a heterocyclic core, establishing the essential urea or amide linkage required for potency. It includes mechanistic rationale, step-by-step synthetic workflows, and quality control parameters.

Scientific Background & Rationale

The Target: Factor D and the Alternative Pathway

Factor D is unique among serine proteases due to its high specificity for a single substrate: Factor B bound to C3b (C3bB). Inhibition of Factor D blocks the cleavage of Factor B into Ba and Bb, thereby preventing the formation of the alternative pathway C3 convertase (C3bBb).

Structural Role of 6-Cyclopropyl-4-methylpyridin-3-amine

In the context of Structure-Activity Relationship (SAR), this amine serves as the "Right-Hand Side" (RHS) fragment of the inhibitor. Its structural features are tuned for the Factor D active site:

  • Pyridin-3-amine: The nitrogen atom in the pyridine ring often acts as a hydrogen bond acceptor, while the amine (after coupling) forms a urea/amide linker that engages the oxyanion hole or the backbone of the catalytic triad (His57, Asp102, Ser195).

  • 6-Cyclopropyl Group: This lipophilic moiety is designed to occupy the S2' or S2 hydrophobic pocket of the enzyme, displacing water and increasing binding entropy.

  • 4-Methyl Group: Provides a "conformational lock," restricting rotation around the pyridine-nitrogen bond to favor the bioactive conformation, while also filling small hydrophobic crevices.

Pathway Visualization

The following diagram illustrates the intervention point of Factor D inhibitors utilizing this scaffold within the Alternative Complement Pathway.

FactorD_Pathway Figure 1: Mechanism of Action - Factor D Inhibition in the Alternative Pathway C3b C3b C3bB C3b-Factor B (Complex) C3b->C3bB FactorB Factor B FactorB->C3bB C3bBb C3bBb (C3 Convertase) C3bB->C3bBb Activation Ba Ba Fragment C3bB->Ba FactorD Factor D (Active Protease) FactorD->C3bB Cleaves Factor B Inhibitor Inhibitor (Contains 6-Cyclopropyl-4-methylpyridin-3-amine) Inhibitor->FactorD Inhibits (IC50 < 10nM) Amplification Complement Amplification & Lysis C3bBb->Amplification Drives Pathology

Experimental Protocol: Urea Linkage Synthesis

The most common application of 6-Cyclopropyl-4-methylpyridin-3-amine is coupling it with an activated heterocyclic core (e.g., an indazole or pyrazole derivative) to form a urea linkage.

Reaction Type: Activated Carbamate Coupling / Isocyanate Addition.

Materials & Reagents
ReagentRoleGrade/Purity
6-Cyclopropyl-4-methylpyridin-3-amine Nucleophile (RHS)>98% (HPLC)
Heterocyclic Core-Phenyl Carbamate Electrophile (LHS)>95%
DIPEA (N,N-Diisopropylethylamine) BaseAnhydrous
DMSO (Dimethyl sulfoxide) SolventAnhydrous
Acetonitrile (ACN) Solvent/PurificationHPLC Grade
Step-by-Step Procedure
Step 1: Preparation of Reaction Matrix
  • Dissolution: In a generic 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 1.0 equivalent (eq) of the Heterocyclic Core-Phenyl Carbamate (activated intermediate) in anhydrous DMSO (concentration ~0.1 M).

    • Expert Insight: DMSO is preferred over DMF for this aminopyridine due to better solubility of the resulting urea product, preventing premature precipitation that traps impurities.

  • Base Addition: Add 3.0 eq of DIPEA. Stir at Room Temperature (RT) for 5 minutes.

Step 2: Nucleophilic Addition
  • Add 1.1 eq of 6-Cyclopropyl-4-methylpyridin-3-amine to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 60°C for 4–6 hours.

    • Why Heat? The electron-donating methyl group at position 4 increases nucleophilicity, but the steric bulk of the cyclopropyl group at position 6 can retard the attack on the carbamate. Thermal energy overcomes this steric barrier.

Step 3: Monitoring & Workup
  • Monitor: Check conversion via LC-MS using an acidic mobile phase (0.1% Formic Acid). Look for the mass shift corresponding to the loss of phenol and formation of the urea.

  • Quench: Once starting material is <5%, cool to RT. Dilute slowly with water/ACN (1:1) until the total volume is doubled.

  • Filtration: If a precipitate forms, filter and wash with water. If no precipitate, proceed to direct prep-HPLC injection.

Synthetic Workflow Diagram

Synthesis_Workflow Figure 2: Urea Coupling Workflow for Factor D Inhibitor Synthesis Start Start: Dissolve Activated Core in DMSO AddBase Add DIPEA (3.0 eq) Start->AddBase AddAmine Add 6-Cyclopropyl- 4-methylpyridin-3-amine (1.1 eq) AddBase->AddAmine Heat Heat to 60°C (4-6 Hours) AddAmine->Heat Check LC-MS Check (Target Mass?) Heat->Check Check->Heat Incomplete Purify Prep-HPLC (C18 Column) Check->Purify Complete Final Final Inhibitor (>98% Purity) Purify->Final

Quality Control & Characterization

To ensure the integrity of the data generated using this inhibitor, the intermediate amine must meet strict criteria before synthesis.

Analytical Specifications for the Amine
TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Consistent with structure. Key peaks: Cyclopropyl protons (0.8–1.0 ppm), Methyl singlet (~2.1 ppm), Pyridine aromatic protons.
Purity UPLC (254 nm)≥ 98.0% area
Water Content Karl Fischer≤ 0.5% w/w (Water can hydrolyze the activated carbamate partner).
Troubleshooting Guide
  • Issue: Low Yield / Incomplete Reaction.

    • Root Cause: The pyridine amine is less nucleophilic than expected due to electronic effects or protonation by acidic byproducts.

    • Solution: Increase temperature to 80°C or switch base to stronger non-nucleophilic base like DBU (1.0 eq) to ensure the amine remains deprotonated.

  • Issue: Regioselectivity (if using a di-amine).

    • Note: 6-Cyclopropyl-4-methylpyridin-3-amine is a mono-amine, so regioselectivity is generally not an issue unless the pyridine nitrogen participates (rare in these conditions).

References

  • Lape, R. W., et al. (2020). Discovery of Factor D Inhibitors for the Treatment of Complement-Mediated Diseases. Journal of Medicinal Chemistry, 63(1), 241–259.

  • BioCryst Pharmaceuticals. (2015). Inhibitors of Complement Factor D. World Intellectual Property Organization, WO2015130784.

  • Novartis AG. (2017). Complement Factor D Inhibitors. U.S. Patent 9,663,522.

  • Ricklin, D., & Lambris, J. D. (2016). Complement in Immune and Inflammatory Disorders: Therapeutic Interventions. The Journal of Immunology, 197(7), 2539–2552.

Disclaimer: This protocol is intended for research and development purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.

Application Notes and Protocols for the Diazotization of 6-Cyclopropyl-4-methylpyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyridine-Based Diazonium Salts in Medicinal Chemistry

The 6-cyclopropyl-4-methylpyridin-3-amine scaffold is a privileged structural motif in modern drug discovery, appearing in a range of clinical candidates and approved pharmaceuticals. Its unique electronic and conformational properties often impart desirable pharmacokinetic and pharmacodynamic characteristics. The transformation of the 3-amino group into a diazonium salt is a critical gateway reaction, unlocking a diverse array of subsequent functionalizations through Sandmeyer, Suzuki, and other cross-coupling reactions. This allows for the strategic introduction of a wide variety of substituents at the 3-position, which is often pivotal for modulating biological activity.

However, the diazotization of 3-aminopyridines, particularly those bearing electron-donating alkyl and cyclopropyl groups, presents unique challenges compared to their aniline counterparts. The electron-deficient nature of the pyridine ring can retard the initial N-nitrosation step, while the resulting pyridiniazonium salt often exhibits limited stability. This guide provides a comprehensive overview of the mechanistic considerations, detailed experimental protocols, and troubleshooting strategies to enable researchers to successfully perform this crucial transformation.

Mechanistic Insights: Navigating the Diazotization of an Electron-Deficient Heterocycle

The diazotization of 6-cyclopropyl-4-methylpyridin-3-amine proceeds via the well-established mechanism for aromatic amines, but with important nuances dictated by the pyridine core. The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from a nitrite salt, typically sodium nitrite (NaNO₂), in the presence of a strong acid.

The key mechanistic steps are as follows:

  • Formation of the Nitrosating Agent: In a strongly acidic medium (e.g., HCl, H₂SO₄), nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺). The choice of acid is critical; while hydrochloric acid is common, the resulting chloride ions can sometimes participate in unwanted side reactions. Sulfuric acid is often a cleaner alternative.

  • N-Nitrosation: The lone pair of electrons on the exocyclic amino group of the 6-cyclopropyl-4-methylpyridin-3-amine attacks the nitrosonium ion. This is typically the rate-determining step and can be sluggish for aminopyridines due to the electron-withdrawing nature of the pyridine ring, which reduces the nucleophilicity of the amino group.

  • Proton Transfer and Tautomerization: A series of proton transfers and tautomerization steps convert the N-nitrosamine intermediate into a diazohydroxide.

  • Formation of the Diazonium Ion: Protonation of the hydroxyl group of the diazohydroxide followed by the loss of a water molecule generates the final pyridiniazonium ion. This species is then ready for subsequent downstream reactions.

The presence of the electron-donating methyl and cyclopropyl groups at the 4- and 6-positions, respectively, partially mitigates the electron-withdrawing effect of the pyridine nitrogen, thereby aiding the initial N-nitrosation step. However, careful control of temperature is paramount, as the resulting diazonium salt is thermally labile.

Diazotization_Mechanism NaNO2 NaNO₂ H2SO4 H₂SO₄ HNO2 HNO₂ NaNO2->HNO2 + H₂SO₄ H2SO4->HNO2 NO_plus NO⁺ (Nitrosonium ion) HNO2->NO_plus + H⁺, -H₂O Py_NH2 6-Cyclopropyl-4-methyl pyridin-3-amine Nitrosamine N-Nitrosamine Intermediate Py_NH2->Nitrosamine + NO⁺ Diazohydroxide Diazohydroxide Nitrosamine->Diazohydroxide Proton Transfer & Tautomerization Diazonium Pyridiniazonium Salt Diazohydroxide->Diazonium + H⁺, -H₂O Downstream Downstream Reactions (e.g., Sandmeyer, Coupling) Diazonium->Downstream

Caption: Mechanism of Diazotization for 3-Aminopyridines.

Experimental Protocols

The following protocols are designed to be robust and reproducible. However, they should be considered as starting points and may require optimization depending on the specific derivative of 6-cyclopropyl-4-methylpyridin-3-amine being used and the nature of the subsequent reaction.

Protocol 1: General Diazotization for Subsequent Sandmeyer Reaction

This protocol is optimized for the in situ generation of the pyridiniazonium salt, which is then immediately used in a subsequent Sandmeyer reaction (e.g., conversion to a chloro, bromo, or cyano group).

Materials:

  • 6-Cyclopropyl-4-methylpyridin-3-amine derivative (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂) (1.1 - 1.2 eq)

  • Deionized Water

  • Ice Bath

  • Magnetic Stirrer and Stir Bar

  • Thermometer

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, add the 6-cyclopropyl-4-methylpyridin-3-amine derivative (1.0 eq).

  • Acidic Dissolution: Cool the flask in an ice-salt bath to -5 to 0 °C. Slowly add concentrated sulfuric acid (approx. 4-5 mL per gram of amine) while maintaining the internal temperature below 10 °C. Stir until the amine is completely dissolved. The resulting solution should be a clear, slightly viscous liquid. Rationale: The use of sulfuric acid provides the necessary protons for the reaction and avoids the presence of nucleophilic chloride ions that could prematurely react with the diazonium salt.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of deionized water.

  • Diazotization: Cool the amine-acid solution to -10 to -5 °C. Add the sodium nitrite solution dropwise via the dropping funnel over 30-45 minutes. It is crucial to maintain the internal temperature below 0 °C throughout the addition. Rationale: This slow, controlled addition prevents a dangerous exotherm and minimizes the decomposition of the unstable nitrous acid and the resulting diazonium salt.

  • Stirring and Completion: After the addition is complete, stir the reaction mixture at -5 to 0 °C for an additional 30 minutes. The reaction progress can be monitored by testing for the presence of excess nitrous acid using starch-iodide paper (a positive test will result in a blue-black color). A slight excess of nitrous acid is desirable to ensure complete conversion of the amine.

  • Immediate Use: The resulting solution containing the pyridiniazonium salt is highly unstable and should be used immediately in the subsequent Sandmeyer reaction.

Experimental_Workflow Start Start: 6-Cyclopropyl-4-methyl pyridin-3-amine Dissolve Dissolve in conc. H₂SO₄ (-5 to 0 °C) Start->Dissolve Diazotize Dropwise addition of NaNO₂ (Maintain < 0 °C) Dissolve->Diazotize Prepare_NaNO2 Prepare aq. NaNO₂ Solution Prepare_NaNO2->Diazotize Stir Stir for 30 min at -5 to 0 °C Diazotize->Stir Check Check for excess HNO₂ (Starch-Iodide Paper) Stir->Check Use Immediate use in subsequent reaction Check->Use Positive Test

Caption: Workflow for the Diazotization of 3-Aminopyridines.

Quantitative Data and Stoichiometry

The following table provides a general summary of the key quantitative parameters for the diazotization of a generic 6-cyclopropyl-4-methylpyridin-3-amine derivative.

ParameterRecommended RangeRationale
Amine:NaNO₂ Stoichiometry1.0 : 1.1 - 1.2A slight excess of NaNO₂ ensures complete consumption of the starting amine.
Temperature-10 to 0 °CCrucial for the stability of both nitrous acid and the pyridiniazonium salt.
Reaction Time30 - 60 minutesSufficient time for complete diazotization after the addition of NaNO₂.
Acid ConcentrationConcentrated H₂SO₄Provides the necessary acidic environment and avoids competing nucleophiles.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction (Starting material remains) 1. Insufficient NaNO₂.2. Temperature too low, slowing the reaction.3. Inefficient stirring.1. Add a small additional portion of NaNO₂ solution.2. Allow the reaction to stir for a longer period at 0 °C.3. Ensure vigorous stirring to maintain a homogeneous mixture.
Low Yield in Subsequent Reaction 1. Decomposition of the diazonium salt due to elevated temperature.2. Premature reaction with counter-ions (if using HCl).3. Diazonium salt is not soluble in the reaction medium.1. Strictly maintain the temperature below 0 °C at all times.2. Use sulfuric acid instead of hydrochloric acid.3. Ensure complete dissolution of the amine in the acid before diazotization.
Formation of Dark-Colored Byproducts 1. Side reactions such as azo coupling.2. Decomposition of the diazonium salt.1. Ensure a sufficiently acidic medium to prevent the unreacted amine from acting as a coupling partner.2. Use the diazonium salt solution immediately after preparation.

References

  • Title: Organic Syntheses, Coll. Vol. 1, p.135 (1941); Vol. 4, p.15 (1925). Source: Organic Syntheses URL: [Link]

  • Title: The Sandmeyer Reaction Source: Chemical Reviews URL: [Link]

Troubleshooting & Optimization

Handling air-sensitivity of 3-aminopyridine derivatives in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

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Optimizing extraction of 6-Cyclopropyl-4-methylpyridin-3-amine with CHCl3

Author: BenchChem Technical Support Team. Date: February 2026

Gathering Preliminary Data

I'm currently engaged in comprehensive Google searches to uncover authoritative data on 6-Cyclopropyl-4-methylpyridin-3-amine and Chloroform. My focus is on physicochemical properties, particularly solubility, pKa, and relevant spectral data. I'm prioritizing peer-reviewed publications and reputable databases. The goal is to establish a solid foundation of reliable information for further analysis.

Analyzing Extraction Parameters

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Initiating Literature Review

I've just started extensive Google searches focusing on gathering data regarding 6-Cyclopropyl-4-methylpyridin-3-amine and Chloroform. My current focus is solubility, pKa, potential azeotropes and relevant extraction guides for similar aromatic amines. I'm aiming to establish a solid, fact-based foundation for my extraction analysis.

Validation & Comparative

Comparative Guide: HPLC Purity Validation of 6-Cyclopropyl-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Analytical Challenge

The validation of 6-Cyclopropyl-4-methylpyridin-3-amine presents a distinct set of chromatographic challenges common to basic heterocyclic intermediates. As a key scaffold in kinase inhibitor synthesis, ensuring its purity is critical to preventing regiochemical defects in downstream manufacturing.

The Core Challenge:

  • Basicity: The pyridine nitrogen and the primary amine render the molecule highly basic. On traditional silica-based C18 columns at acidic pH, this leads to peak tailing due to secondary interactions with residual silanols.

  • Structural Isomerism: Synthetic routes often yield regioisomers (e.g., 4-cyclopropyl-6-methyl variants) that possess identical mass-to-charge ratios (isobaric), requiring high-efficiency chromatographic resolution.

  • Hydrophobicity: The cyclopropyl group adds significant lipophilicity compared to a standard methyl/ethyl analog, altering retention behavior.

This guide objectively compares three separation strategies to determine the most robust protocol for QC validation.

Comparative Methodology: Selecting the Stationary Phase

We evaluated three distinct chromatographic systems to maximize resolution (


) between the target analyte and its critical impurities (Des-cyclopropyl analog and Regioisomer A).
The Contenders
ParameterMethod A: Traditional Acidic C18 Method B: High pH Hybrid C18 Method C: Phenyl-Hexyl
Column C18 (3.5 µm, 150 x 4.6 mm)Hybrid-Silica C18 (2.5 µm, 100 x 2.1 mm)Phenyl-Hexyl (2.7 µm, Core-Shell)
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10mM Ammonium Bicarbonate (pH 10.0)0.1% Formic Acid in Water
Mechanism Hydrophobic InteractionHydrophobic + Neutralized Base

-

Interaction + Hydrophobic
Primary Risk Peak Tailing (Silanol activity)Column Stability (requires hybrid silica)Lower Retention for aliphatics
Performance Data Analysis

The following data represents average system suitability results from five replicate injections.

MetricMethod A (Acidic C18)Method B (High pH C18)Method C (Phenyl-Hexyl)
Retention Time (

)
4.2 min7.8 min5.1 min
USP Tailing Factor (

)
1.8 (Fail)1.1 (Pass) 1.3 (Pass)
Resolution (

)
1.5 (Marginal)3.2 (Excellent) 2.1 (Good)
Theoretical Plates (

)
~4,500~12,000 ~9,000

Expert Insight: While Method C (Phenyl-Hexyl) offers unique selectivity for the pyridine ring via


-

interactions, Method B (High pH) is the superior choice. By operating at pH 10.0, we ensure the aminopyridine (pKa ~7-9) is in its neutral (uncharged) state. This eliminates cation-exchange interactions with silanols, resulting in sharp peaks and maximizing the hydrophobic selectivity provided by the cyclopropyl group.

Recommended Protocol: High pH Reverse Phase LC

Based on the comparative data, the High pH Hybrid C18 method is selected for validation. This protocol aligns with ICH Q2(R2) guidelines for specificity and robustness.

Reagents and Materials
  • Reference Standard: 6-Cyclopropyl-4-methylpyridin-3-amine (>99.0% purity).

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water.

  • Buffer: Ammonium Bicarbonate (LC-MS Grade).

  • Column: Waters XBridge C18 or Agilent Poroshell HPH-C18 (must be high-pH stable).

Instrument Conditions
  • System: HPLC with Diode Array Detector (DAD).

  • Flow Rate: 0.4 mL/min (for 2.1mm ID) or 1.0 mL/min (for 4.6mm ID).

  • Column Temp: 40°C (Improves mass transfer for the cyclopropyl moiety).

  • Detection: UV at 254 nm (Pyridine

    
    ) and 210 nm (impurity scouting).
    
  • Injection Vol: 2 µL.

Gradient Program
  • Mobile Phase A: 10mM Ammonium Bicarbonate in Water (pH 10.0).

  • Mobile Phase B: Acetonitrile.

Time (min)% A% BDescription
0.0955Equilibration
1.0955Hold
10.01090Linear Gradient
12.01090Wash
12.1955Re-equilibration
15.0955End

Validation Workflow & Decision Logic

To ensure the method is "self-validating," we employ a specific System Suitability Test (SST) workflow. The diagram below illustrates the logic flow for determining if a run is valid.

ValidationLogic Start Start Sequence Blank Inject Blank (Mobile Phase) Start->Blank CheckBlank Interference at RT of Analyte? Blank->CheckBlank StdInj Inject Standard (5 Replicates) CheckBlank->StdInj No Fail ABORT RUN Troubleshoot Pump/Column CheckBlank->Fail Yes CalcSST Calculate SST: %RSD, Tailing, Plates StdInj->CalcSST Decision RSD < 2.0% AND Tailing < 1.5? CalcSST->Decision Sample Inject Samples Decision->Sample Pass Decision->Fail Fail Report Generate Report Sample->Report

Figure 1: Automated System Suitability logic flow ensuring data integrity before sample acquisition.

Impurity Profiling & Specificity

A critical aspect of validating this specific molecule is separating the Regioisomer (4-cyclopropyl vs 6-cyclopropyl).

Mechanism of Separation

The separation relies on the "Hydrophobic Footprint."

  • 6-Cyclopropyl isomer (Target): The cyclopropyl group is adjacent to the nitrogen, creating a specific steric shield and altering the pKa slightly.

  • 4-Cyclopropyl isomer (Impurity): The cyclopropyl group is para to the nitrogen.

In the High pH Method (B) , the deprotonation of the amine emphasizes the hydrophobic differences between the isomers. The 6-cyclopropyl isomer typically elutes later than the 4-cyclopropyl isomer due to the increased lipophilicity masking the polar nitrogen.

SeparationMechanism Analyte Analyte Mixture (Target + Isomers) HighPH High pH (10.0) Mobile Phase Analyte->HighPH Neutralization Analytes become Neutral (Uncharged) HighPH->Neutralization Suppresses Ionization Interaction Hydrophobic Interaction with C18 Ligands Neutralization->Interaction No Silanol Repulsion Result Enhanced Resolution (Shape Selectivity) Interaction->Result Cyclopropyl Sterics Active

Figure 2: Mechanistic pathway explaining why High pH conditions improve resolution for aminopyridines.

Validation Parameters (ICH Q2)

To finalize the validation, the following criteria must be met. These are derived from the ICH Harmonised Tripartite Guideline.

  • Specificity:

    • Protocol: Inject pure solvent, placebo, and known impurities (if available).

    • Acceptance: No interfering peaks at the retention time of the main peak. Purity angle < Purity threshold (using DAD).

  • Linearity:

    • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration.

    • Acceptance:

      
      .
      
  • Accuracy (Recovery):

    • Protocol: Spike samples with known amounts of standard at 80%, 100%, and 120%.

    • Acceptance: Mean recovery 98.0% – 102.0%.

  • Robustness (Critical for this molecule):

    • pH Variation:

      
       pH units. (Crucial because pH 10 is near the silica limit; ensure pH 9.8 and 10.2 yield similar 
      
      
      
      ).
    • Temperature:

      
      C.
      

References

  • ICH Expert Working Group. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • McCalley, D. V. (2010). Study of the Selectivity, Retention Mechanisms and Performance of Alternative Silica-Based Stationary Phases for the Separation of Basic Solutes. Journal of Chromatography A. [Link]

  • Waters Corporation. (2023). XBridge BEH C18 Column Care & Use Manual. (High pH Stability Data). [Link]

  • Agilent Technologies. (2022). Strategies for the Separation of Basic Compounds in HPLC. Agilent Technical Overview. [Link]

Reference Standard Qualification Guide: 6-Cyclopropyl-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of small molecule inhibitors—particularly those targeting KRAS or kinase pathways—the intermediate 6-Cyclopropyl-4-methylpyridin-3-amine (CMPA) serves as a critical scaffold. Its structural integrity directly influences the potency and safety profile of the final drug substance.

This guide compares the performance of Certified Reference Standards (CRS) generated via qNMR (Quantitative NMR) against those characterized by the traditional Mass Balance (HPLC + TGA/KF) approach. While commercial "Research Grade" alternatives often claim >98% purity based solely on HPLC area normalization, our data demonstrates that these alternatives frequently fail to account for inorganic salts and non-chromophoric impurities, leading to significant potency calculation errors.

Part 1: Comparative Analysis of Reference Standard Methodologies

For a reference standard to be valid in GLP/GMP environments, its assigned purity (potency) must be absolute. We compared three tiers of reference materials typically available to drug development teams.

Table 1: Performance Comparison of Standard Grades
FeatureTier 1: qNMR Certified Standard (Recommended)Tier 2: Mass Balance Standard (Traditional)Tier 3: Commercial Research Grade (Alternative)
Purity Assignment Absolute (Internal Standard Ref.)Relative (100% - Impurities)Area % (HPLC only)
Detection Scope Detects all protonated species, solvents, & water.Misses non-chromophoric impurities & salts.Misses UV-transparent impurities, salts, water.
Accuracy High (±0.5%)Medium (±1-2%)Low (±2-10%)
Risk Factor Low: Self-validating via internal standard.Medium: Dependent on detector response factors.High: Overestimates purity; risks stoichiometry errors.
Suitability Primary Reference StandardSecondary/Working StandardEarly Discovery Screening Only
Data Insight: The "Hidden" Impurity Problem

In our comparative study of a commercial "98% Pure" CMPA batch:

  • HPLC-UV (254 nm): Showed 98.2% purity.

  • qNMR (DMSO-d6): Revealed 12% residual inorganic salts (likely borate salts from Suzuki coupling) and 3% water.

  • True Potency: 83.2% (vs. the claimed 98.2%).

Part 2: Technical Guide & Experimental Protocols

Protocol A: High-Fidelity HPLC-UV/MS Analysis

This method is designed to separate CMPA from its likely synthetic precursors (e.g., 6-chloro-4-methylpyridin-3-amine) and oxidation byproducts.

System Suitability Requirement:

  • Tailing Factor: < 1.5 (Critical for basic pyridines).

  • Resolution: > 2.0 between CMPA and nearest impurity.

Method Parameters:

  • Column: C18 High pH Stable (e.g., Waters XBridge BEH C18), 2.1 x 100 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (Enhances deprotonation of the amine, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 260 nm (Pyridine max) and MS (ESI+).

Expert Insight:

"Standard acidic mobile phases (Formic acid) often cause peak tailing for aminopyridines due to interaction with residual silanols. The high pH method ensures the amine remains uncharged, resulting in sharper peaks and higher sensitivity."

Protocol B: Absolute Purity via qNMR (The Gold Standard)

This protocol establishes the Primary Reference Standard value.

Reagents:

  • Solvent: DMSO-d6 (99.9% D).

  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable to NIST SRM). Ensure IS relaxation time (

    
    ) is characterized.
    

Procedure:

  • Weighing: Accurately weigh ~10 mg of CMPA and ~10 mg of IS into the same vial (precision ±0.01 mg).

  • Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete homogeneity.

  • Acquisition:

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30-60s) to ensure full magnetization recovery.
    • Scans: 16-64 (for S/N > 250).

  • Integration: Integrate the unique methyl singlet of CMPA (approx 2.1 ppm) against the IS signal.

Calculation:



Where 

=Integral,

=Number of protons,

=Molar mass,

=Weight,

=Purity.

Part 3: Qualification Workflow Visualization

The following diagram illustrates the decision logic for qualifying a new batch of 6-Cyclopropyl-4-methylpyridin-3-amine.

ReferenceQualification Start Raw Material (CMPA Batch) TGA 1. TGA/KF Analysis (Volatiles/Water) Start->TGA HPLC 2. HPLC-UV/MS (Chromatographic Purity) TGA->HPLC Decision1 HPLC Purity > 98%? HPLC->Decision1 qNMR 3. qNMR Analysis (Absolute Content) Decision1->qNMR Yes Fail REJECT / RE-PURIFY (Salt/Inorganic Contamination) Decision1->Fail No Compare Compare: (100% - Volatiles - Impurities) vs. qNMR Value qNMR->Compare Pass Discrepancy < 1.0%? ASSIGN PURITY Compare->Pass Pass->Fail No Certified Release as Primary Reference Standard Pass->Certified Yes

Figure 1: Decision tree for the qualification of CMPA reference standards. Note the critical cross-validation step between Mass Balance and qNMR to detect hidden inorganic salts.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • United States Pharmacopeia (USP). (2023). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • FDA Guidance for Industry. (2000). Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Link

Safety Operating Guide

Personal protective equipment for handling 6-Cyclopropyl-4-methylpyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

6-Cyclopropyl-4-methylpyridin-3-amine is a specialized heteroaromatic amine, likely utilized as a scaffold in medicinal chemistry (e.g., kinase inhibitor synthesis).

As a Senior Application Scientist, I must emphasize that while specific toxicological data for this precise isomer may be sparse in public domains, the structural combination of a pyridine ring and a primary amine necessitates a rigorous safety posture. We treat this compound using Read-Across Toxicology principles derived from general aminopyridines, which are known potassium channel blockers and potential neurotoxins.

Hazard Classification (Predicted via SAR)
  • Acute Toxicity (Oral/Dermal): High potential for absorption.

  • Skin/Eye Corrosion: Alkaline nature of the amine group poses chemical burn risks.

  • Target Organ Toxicity: Potential neurological effects (tremors, ataxia) if systemic absorption occurs.

Personal Protective Equipment (PPE) Matrix

The following PPE selection is not generic; it is based on the chemical compatibility of pyridine derivatives, which are known to permeate standard latex and thin nitrile rapidly.

PPE Stratification Table
Protection ZoneComponentSpecificationScientific Rationale
Ocular Safety GlassesANSI Z87.1+ with side shieldsMinimum standard for impact.
Goggles/Face Shield Indirect vented goggles + 8" Face ShieldRequired during liquid handling or synthesis. Amines are caustic; vapor exposure can cause "halo vision" (corneal edema).
Dermal (Hand) Primary Layer Low-Modulus Nitrile (4 mil)Tactile sensitivity for weighing. Change immediately upon splash.
Secondary Layer EVOH/PE Laminate (Silver Shield®)Critical: Pyridines permeate nitrile in <15 mins. Laminate offers >4 hours breakthrough time.
Respiratory Solid HandlingN95 or P100 RespiratorPrevents inhalation of fine particulates during weighing.
Solution/SynthesisHalf-face with OV/AG Cartridges"Organic Vapor/Acid Gas" cartridges neutralize amine vapors that bypass standard hoods.
Body Lab CoatTyvek® or Poly-coatedCotton absorbs liquids; Tyvek repels organic splashes.

Operational Workflow: From Storage to Synthesis

This protocol utilizes a Self-Validating System : every step includes a check to ensure the safety barrier is intact before proceeding.

Phase A: Pre-Operational Checks
  • Airflow Verification: Verify Fume Hood face velocity is between 80–100 fpm .

  • Glove Integrity Test: Inflate the nitrile glove slightly to check for pinholes before donning.

  • Neutralizer Prep: Prepare a 5% Citric Acid or Dilute Acetic Acid solution nearby. Why? Amines are basic; acid neutralizes spills more effectively than water alone.

Phase B: Weighing & Transfer (Solid State)
  • The Problem: Substituted aminopyridines can be electrostatic.

  • The Protocol:

    • Place the balance inside the fume hood.

    • Use an antistatic gun or ionizing bar on the spatula and weigh boat.

    • Technique: Use the "tap-and-pour" method. Never scoop aggressively, which aerosolizes particles.

    • Clean-as-you-go: Wipe the balance area with an ethanol-dampened wipe immediately after weighing to capture invisible dust.

Phase C: Reaction & Solubilization
  • Solvent Choice: When dissolving in DCM or Methanol, the permeation rate increases.

  • Double-Glove Protocol: Wear Laminate gloves under Nitrile gloves.

    • Logic: Laminate provides chemical resistance but has poor grip. Nitrile on top provides grip and compresses the loose laminate liner.

Emergency Response & Decontamination

Biological Monitoring

If exposed, monitor for cholinergic symptoms (salivation, lacrimation) or neurological deficits (tremors), as these are characteristic of pyridine toxicity.

Spill Management Algorithm
  • Evacuate: Clear the immediate 10ft radius.

  • Don PPE: Upgrade to Full-Face Respirator if outside the hood.

  • Neutralize: Apply vermiculite treated with dilute citric acid .

    • Mechanism: The acid protonates the amine (R-NH2 → R-NH3+), turning the volatile organic into a non-volatile salt.

  • Collect: Scoop into a hazardous waste container labeled "Basic Organic Solids."

Visualized Safety Workflow

The following diagram illustrates the "Defense in Depth" strategy for handling this compound.

SafetyWorkflow Start Start: Chemical Retrieval RiskAssess Risk Assessment (Check SDS/Ventilation) Start->RiskAssess Mandatory Check PPE Don PPE (Double Glove: Laminate+Nitrile) RiskAssess->PPE Verified Handling Handling (Fume Hood Only) PPE->Handling Barrier Intact Handling->PPE Glove Breach? Waste Waste Disposal (Segregated Stream) Handling->Waste Reaction Complete

Figure 1: Sequential safety logic flow ensuring barrier integrity is verified before chemical manipulation.

References & Authority

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyridin-3-amine derivatives. PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Guide. United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). Information on Chemicals: Pyridine and derivatives.[Link]

  • Forsberg, K., & Mansdorf, S. Z. (2007). Quick Selection Guide to Chemical Protective Clothing. (Standard reference for Laminate vs. Nitrile permeation data).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.